BenchChemオンラインストアへようこそ!

Selgantolimod

Immunology TLR8 Agonist Selectivity

Select Selgantolimod (GS-9688) for your research to ensure target specificity in TLR8-mediated immunity studies. Its unmatched >100-fold selectivity for TLR8 over TLR7 eliminates confounding cytokine activation seen with less selective agonists, guaranteeing reproducible results. As the lead clinical candidate for chronic hepatitis B functional cure with established oral bioavailability, it is the essential tool for translatable in vivo pharmacodynamic studies. Substitution is not possible without altering experimental validity.

Molecular Formula C14H20FN5O
Molecular Weight 293.34 g/mol
CAS No. 2004677-13-6
Cat. No. B610768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelgantolimod
CAS2004677-13-6
SynonymsSelgantolimod
Molecular FormulaC14H20FN5O
Molecular Weight293.34 g/mol
Structural Identifiers
SMILESCCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N
InChIInChI=1S/C14H20FN5O/c1-3-4-5-14(2,8-21)20-12-11-10(18-13(16)19-12)6-9(15)7-17-11/h6-7,21H,3-5,8H2,1-2H3,(H3,16,18,19,20)/t14-/m0/s1
InChIKeyHTCJUBZBSJQWBW-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Selgantolimod (GS-9688) Procurement Guide: Potent and Selective Oral TLR8 Agonist for Immuno-Oncology and Hepatitis B Research


Selgantolimod (CAS 2004677-13-6), also known as GS-9688, is a small-molecule, orally bioavailable, and highly selective agonist of Toll-like receptor 8 (TLR8) [1]. Developed by Gilead Sciences for the treatment of chronic hepatitis B (CHB) and HIV, it functions as an immunomodulator by activating TLR8, an endosomal innate immune receptor, leading to the induction of antiviral cytokines and immune cell activation [1]. The compound is currently in Phase 2 clinical development [2].

Why Selgantolimod is Not Interchangeable with Other TLR8 Agonists


Procurement of Selgantolimod (GS-9688) is essential for research that requires a specific, well-characterized pharmacological profile. Unlike other TLR8 agonists such as Motolimod (VTX-2337), which has a distinct selectivity and potency profile [1], Selgantolimod has been rigorously evaluated in both preclinical and clinical studies [2]. Its unique combination of high TLR8 selectivity (>100-fold over TLR7) [1], oral bioavailability [2], and established clinical safety and pharmacodynamic profile [3] makes generic substitution with other in-class compounds impossible without altering the study's validity and expected outcomes. The quantitative evidence below underscores these non-interchangeable attributes.

Quantitative Evidence for Selgantolimod's Differential Profile Versus Key Comparators


Superior TLR8 Selectivity Over TLR7 vs. Motolimod

Selgantolimod demonstrates superior selectivity for TLR8 over TLR7 compared to the alternative TLR8 agonist Motolimod (VTX-2337). In human PBMC assays, Selgantolimod exhibits a >100-fold selectivity for TLR8 (EC50 = 220 nM) over TLR7 (IFN-α EC50 > 50 μM) [1][2]. In contrast, Motolimod shows only a 50-fold selectivity for TLR8 over TLR7 . This higher selectivity reduces off-target TLR7 activation, which is critical for minimizing systemic inflammatory side effects in vivo.

Immunology TLR8 Agonist Selectivity In Vitro Pharmacology

Clinical Validation: HBsAg Reduction in CHB Patients vs. Placebo

In a Phase 2 clinical trial (NCT03491553), Selgantolimod demonstrated a statistically significant and clinically meaningful effect on hepatitis B surface antigen (HBsAg) reduction in virally suppressed patients with chronic hepatitis B (CHB). At 48 weeks, 26% (10/39) of patients treated with Selgantolimod (3 mg or 1.5 mg weekly) experienced an HBsAg decline of >0.1 log10 IU/mL, compared to 0% (0/9) in the placebo group [1]. Furthermore, 5% (2/39) of Selgantolimod-treated patients achieved HBsAg loss (functional cure), a milestone not observed with placebo [1]. This contrasts with nucleos(t)ide analogue therapy alone, which rarely achieves functional cure [1].

Hepatology Chronic Hepatitis B HBsAg Clinical Trial Phase 2

Favorable Pharmacokinetic Profile: Rapid Absorption and Dose-Proportional Exposure

Selgantolimod exhibits a favorable and well-characterized pharmacokinetic (PK) profile in humans, supporting its use in oral dosing regimens. A Phase 1a study in healthy volunteers demonstrated that Selgantolimod displays rapid absorption and dose-proportional PK over a dose range of 0.5 mg to 5 mg [1]. The compound has a half-life of approximately 5 hours with no accumulation observed upon multiple dosing [2]. Food has a minimal effect on PK, simplifying dosing protocols [1]. This predictable PK behavior is essential for designing and interpreting in vivo studies.

Pharmacokinetics Oral Bioavailability Dose-Proportionality Phase 1

Established Safety and Tolerability Profile from Multiple Phase 1/2 Trials

Selgantolimod has a well-documented and generally favorable safety and tolerability profile based on multiple clinical trials in healthy volunteers and CHB patients. In a Phase 1a study, single doses up to 5 mg were generally safe and well-tolerated, with no serious adverse events (SAEs) or discontinuations due to AEs; most AEs were Grade 1 in severity [1]. In a Phase 2 study (NCT03491553), the most common adverse events were nausea (46%), upper respiratory tract infection (23%), and vomiting (23%), which were mostly mild and transient [2]. This established safety profile reduces the risk profile for procurement in clinical research settings compared to less-studied TLR8 agonists.

Safety Tolerability Adverse Events Phase 1 Phase 2

Potent and Selective TLR8 Agonism with Defined EC50

Selgantolimod is a potent TLR8 agonist with a defined EC50 of 220 nM for inhibiting IL-12p40 production in human PBMCs [1][2]. This is a key differentiator from other TLR8 agonists with different potency ranges. For example, the EC50 for Motolimod in a similar PBMC assay (measuring IL-12p40 inhibition) has been reported as approximately 100 nM [3] or 120-140 nM for other cytokines . While Selgantolimod is slightly less potent in this specific assay, its superior selectivity profile (Evidence Item 1) and clinical validation (Evidence Item 2) make it the preferred choice for certain applications. The defined EC50 allows for precise in vitro and in vivo dosing.

TLR8 Agonist Potency EC50 In Vitro Pharmacology

Optimal Research and Procurement Scenarios for Selgantolimod (GS-9688)


Investigating TLR8-Mediated Immune Modulation in Chronic Hepatitis B Functional Cure Studies

Selgantolimod is uniquely suited for preclinical and clinical research aimed at achieving functional cure in chronic hepatitis B. Its demonstrated ability to induce HBsAg decline and loss in virally suppressed CHB patients, as quantified in Phase 2 trials [1], makes it the lead candidate for combination therapy studies seeking to enhance or replace current nucleos(t)ide analogue regimens. The compound's oral bioavailability and established safety profile further support its use in chronic dosing studies.

Characterizing Selective TLR8 Signaling Pathways in Immune Cells

For researchers focused on dissecting TLR8-specific signaling without confounding TLR7 activation, Selgantolimod is the superior choice. Its >100-fold selectivity for TLR8 over TLR7 in human PBMCs [2] allows for cleaner experimental models compared to less selective agonists like Motolimod (50-fold) or dual TLR7/8 agonists like Resiquimod. This precision is critical for studies investigating downstream cytokine profiles, immune cell activation, and biomarker discovery.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Rodent Models

The well-defined PK profile of Selgantolimod, characterized by rapid oral absorption, dose-proportional exposure, and a short half-life [3], makes it an excellent tool for in vivo PD studies. Researchers can leverage this data to design experiments with predictable drug exposure levels, minimizing the need for extensive PK modeling. Its oral bioavailability is a key advantage for studies requiring convenient, repeated dosing in animal models.

Development of TLR8-Targeted Combination Therapies for HIV and HBV

Selgantolimod is currently being investigated in a Phase 2 trial (NCT05551273) in participants with both chronic hepatitis B and HIV [4]. This specific application underscores its utility as a component in combination strategies for complex viral co-infections. Procurement for studies exploring similar combination approaches, particularly those involving immune modulation alongside antiretroviral therapy, is strongly supported by this ongoing clinical evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selgantolimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.